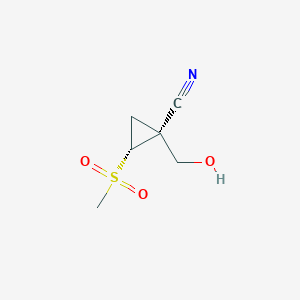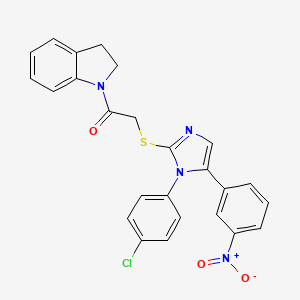
2,4-dimethoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2,4-dimethoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide” is a derivative of phthalimide . Phthalimide derivatives have been synthesized from phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide . These compounds are of interest due to their potential biological applications .
Synthesis Analysis
The synthesis of phthalimide derivatives involves the reaction of phthalic anhydride with 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide . Another method involves the Krapcho decarboxylation reaction of the respective substituted dimethyl malonate derivative . Good isolated yields were obtained under mild reaction conditions .Molecular Structure Analysis
The chemical structures of these compounds are elucidated by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra . The IR spectrum showed distinctive absorbance analogous to the three C=O groups and one N–H .Chemical Reactions Analysis
Phthalic anhydride, a key component in the synthesis of these compounds, is a valuable substrate in two- and multicomponent organic reactions . The reactivity of these compounds in decarboxylation reactions has also been investigated .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined through various spectroscopic techniques such as NMR and IR . The compounds are synthesized under mild conditions, suggesting stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Corrosion Inhibition : A study by Aouine et al. (2011) focused on the synthesis of compounds related to 2,4-dimethoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide, demonstrating their utility in inhibiting corrosion of mild steel in acidic media. This research highlights the compound's potential application in the development of corrosion-resistant materials and coatings (Aouine et al., 2011).
Macrocyclic Metal Complexes : Black et al. (1984) explored the preparation of macrocyclic metal complexes derived from related compounds, showcasing the potential of these materials in coordination chemistry and their applications in catalysis and materials science (Black et al., 1984).
Biological Activities
Antimicrobial Properties : Patel and Dhameliya (2010) synthesized derivatives of this compound and evaluated their antibacterial and antifungal activities. Their findings suggest that these compounds could serve as potential leads for the development of new antimicrobial agents (Patel & Dhameliya, 2010).
Anti-inflammatory and Analgesic Agents : Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl derivatives from visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These findings open avenues for the development of new therapeutic agents based on the structure of this compound (Abu‐Hashem et al., 2020).
Antiepileptic Activity : Asadollahi et al. (2019) reported on the synthesis and antiepileptic activity of phthalimide derivatives bearing amino acid conjugated anilines. These compounds showed significant efficacy in seizure threshold methods in mice, suggesting potential applications in epilepsy treatment (Asadollahi et al., 2019).
Material Science Applications
- Optically Active Polyamides : Faghihi et al. (2010) synthesized optically active polyamides containing 2-(4-nitro-1,3-dioxoisoindolin-2-yl)succinic acid, demonstrating their solubility and thermal stability. Such materials have potential applications in advanced polymer technologies and coatings (Faghihi et al., 2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,4-dimethoxy-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-20-17(22)12-6-4-10(8-14(12)18(20)23)19-16(21)13-7-5-11(24-2)9-15(13)25-3/h4-9H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKABHXKWOPAOBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2655391.png)
![6-Bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B2655392.png)
![Ethyl 2-aminospiro[3.3]heptane-6-carboxylate](/img/structure/B2655396.png)



![4-(dimethylsulfamoyl)-N-[4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl]benzamide](/img/structure/B2655400.png)

